N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
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Overview
Description
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a piperidine sulfonyl group and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes . Detailed studies on its binding affinity and selectivity are crucial to understanding its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and tetrahydroisoquinoline derivatives, such as:
Piperidine derivatives: Known for their wide range of biological activities and applications in drug discovery.
Tetrahydroisoquinoline derivatives: Studied for their potential therapeutic effects in neurological and cardiovascular diseases.
Uniqueness
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to its combined structural features, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C28H31N3O3S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C28H31N3O3S/c32-28(29-26-12-14-27(15-13-26)35(33,34)31-17-4-1-5-18-31)24-10-8-22(9-11-24)20-30-19-16-23-6-2-3-7-25(23)21-30/h2-3,6-15H,1,4-5,16-21H2,(H,29,32) |
InChI Key |
ZWLIOLNWONUVEB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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